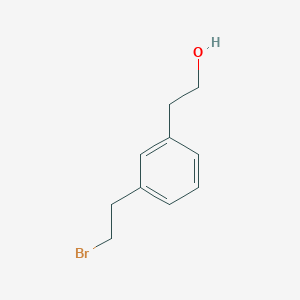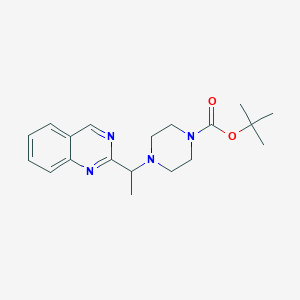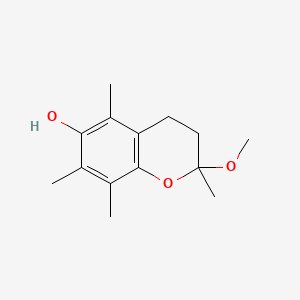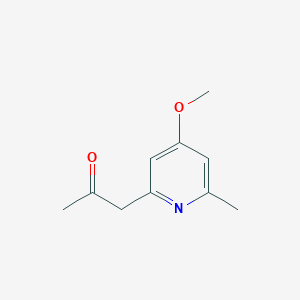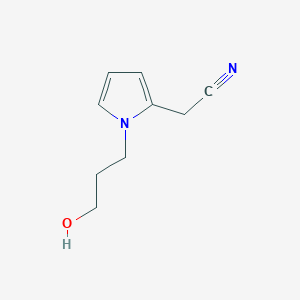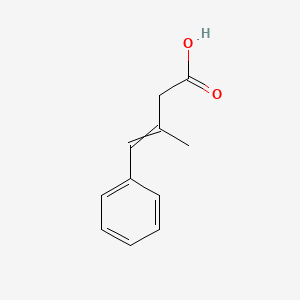
3-methyl-4-phenylbut-3-enoic acid
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of bicyclo[1.1.0]butane carboxylic acid with diverse amines. This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions to ensure high yield and purity . The process can be summarized as follows:
Starting Materials: Bicyclo[1.1.0]butane carboxylic acid and a suitable amine.
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and higher efficiency.
Purification: Post-reaction, the product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxides.
科学研究应用
3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:
Covalent Binding: Formation of covalent bonds with cysteine residues.
Enzyme Modulation: Alteration of enzyme activity through covalent modification.
Signal Transduction: Impact on cellular signaling pathways through protein modification.
相似化合物的比较
3-methyl-4-phenylbut-3-enoic acid is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Bicyclo[1.1.0]butane derivatives: Known for their strained ring structure and reactivity.
Acrylamides: Used as bioisosteres but with different stability profiles.
Cyclopropanes: Another class of strained ring compounds with distinct reactivity patterns.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
InChI 键 |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
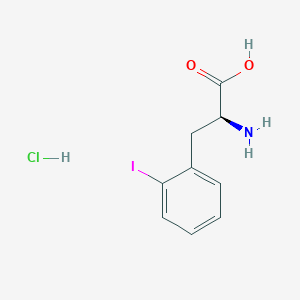
![2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B8496511.png)
![4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B8496534.png)

![(2S,4S)-2-(tert-Butoxycarbonylamino)-4-[3-(3-methoxypropoxy)-4-methoxybenzyl]-5-methyl-1-hexanol](/img/structure/B8496542.png)
![5-chloro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B8496548.png)
